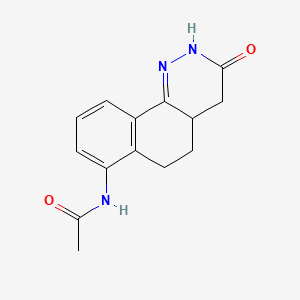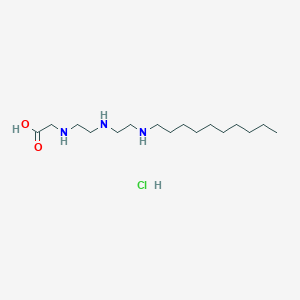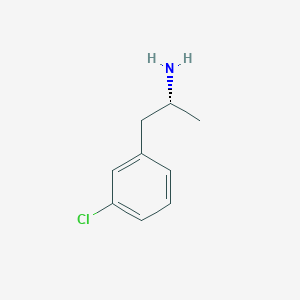
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate typically involves the esterification of phorbol with 2-methylbutyric acid and dodecanoic acid. The reaction is carried out under controlled conditions to ensure the correct attachment of the acyl groups at the 12th and 13th positions of the phorbol molecule .
Industrial Production Methods: Industrial production of this compound involves the extraction of phorbol esters from Croton tiglium seeds, followed by purification and chemical modification to obtain the desired ester. The process includes solvent extraction, chromatography, and esterification reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the phorbol ester, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the ester groups, leading to different derivatives.
Substitution: Substitution reactions can replace one or more functional groups on the phorbol ester, creating new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is used as a model compound to study the reactivity and mechanisms of phorbol esters. It serves as a reference for synthesizing other biologically active esters .
Biology: In biological research, this compound is used to investigate the role of PKC in cellular signaling pathways. It helps in understanding how PKC activation affects cell proliferation, differentiation, and apoptosis .
Medicine: In medicine, this compound is studied for its potential therapeutic applications. It has shown promise in cancer research due to its ability to modulate PKC activity, which is involved in tumor promotion and progression .
Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a tool for screening PKC inhibitors. It also finds applications in the production of bioactive compounds for research and development .
Mécanisme D'action
12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate exerts its effects primarily through the activation of PKC. The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, triggering a cascade of signaling events that regulate cellular functions such as gene expression, cell cycle progression, and apoptosis .
Comparaison Avec Des Composés Similaires
Phorbol 12,13-Dibutyrate (PDBu): Another potent PKC activator used in cancer research.
12-O-Tetradecanoylphorbol-13-acetate (TPA): Widely used in research to study PKC activation and its effects on cells.
12-O-Acetylphorbol-13-decanoate: Similar in structure but with different acyl groups, leading to varied biological activities.
Uniqueness: 12-O-(2-Methylbutyroyl)phorbol-13-dodecanoate is unique due to its specific acyl groups, which confer distinct biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
250268-59-8 |
|---|---|
Formule moléculaire |
C37H58O8 |
Poids moléculaire |
630.8 g/mol |
Nom IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-(2-methylbutanoyloxy)-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] dodecanoate |
InChI |
InChI=1S/C37H58O8/c1-8-10-11-12-13-14-15-16-17-18-29(39)45-37-30(34(37,6)7)27-20-26(22-38)21-35(42)28(19-24(4)31(35)40)36(27,43)25(5)32(37)44-33(41)23(3)9-2/h19-20,23,25,27-28,30,32,38,42-43H,8-18,21-22H2,1-7H3/t23?,25-,27+,28-,30-,32-,35-,36-,37-/m1/s1 |
Clé InChI |
HNUDFMQYCDPTHE-QPUDZDCCSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)O[C@@]12[C@@H](C1(C)C)[C@@H]3C=C(C[C@]4([C@H]([C@]3([C@@H]([C@H]2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
SMILES canonique |
CCCCCCCCCCCC(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(C)CC)C)O)C=C(C4=O)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)


